![molecular formula C16H21NO3 B3461237 methyl 2-[(cyclohexylacetyl)amino]benzoate](/img/structure/B3461237.png)
methyl 2-[(cyclohexylacetyl)amino]benzoate
Übersicht
Beschreibung
Methyl 2-[(cyclohexylacetyl)amino]benzoate, also known as MCA, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a member of the benzamide family and has a molecular weight of 325.41 g/mol. MCA has been found to have a range of potential applications in the fields of medicine, pharmacology, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(cyclohexylacetyl)amino]benzoate has been widely used in scientific research for its various biochemical and physiological effects. It has been found to have potential applications in the fields of medicine, pharmacology, and biochemistry. Some of the most common research applications of this compound include:
1. Anti-inflammatory activity: this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
2. Antitumor activity: this compound has been found to have antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells.
3. Antioxidant activity: this compound has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
4. Neuroprotective activity: this compound has been found to have neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of methyl 2-[(cyclohexylacetyl)amino]benzoate is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various cellular signaling pathways. For example, this compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to activate the AMPK signaling pathway, which plays a key role in energy metabolism and cell growth.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. Some of the most notable effects of this compound include:
1. Inhibition of pro-inflammatory cytokines: this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
2. Induction of apoptosis: this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.
3. Reduction of oxidative stress: this compound has been found to reduce oxidative stress by scavenging free radicals and increasing antioxidant enzyme activity.
4. Neuroprotection: this compound has been found to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[(cyclohexylacetyl)amino]benzoate has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High solubility: this compound is highly soluble in water, which makes it easy to use in lab experiments.
2. Low toxicity: this compound has been found to have low toxicity in animal studies, which makes it a safer alternative to other compounds.
3. Wide range of applications: this compound has a wide range of potential applications in the fields of medicine, pharmacology, and biochemistry.
Some of the limitations of this compound include:
1. Cost: this compound is a synthetic compound that can be expensive to produce.
2. Limited availability: this compound may not be readily available in some regions, which can make it difficult to obtain for lab experiments.
3. Lack of long-term safety data: There is limited long-term safety data available on this compound, which makes it difficult to assess its safety for long-term use.
Zukünftige Richtungen
There are several future directions for research on methyl 2-[(cyclohexylacetyl)amino]benzoate. Some of the most promising areas of research include:
1. Development of this compound derivatives: this compound derivatives may have improved efficacy and safety profiles compared to the parent compound.
2. Study of this compound in animal models of disease: Animal studies can help to elucidate the potential therapeutic applications of this compound in various diseases.
3. Investigation of the mechanism of action of this compound: Further research is needed to fully understand the molecular mechanisms by which this compound exerts its effects.
4. Clinical trials of this compound: Clinical trials can help to determine the safety and efficacy of this compound in humans, which is necessary for its potential use as a therapeutic agent.
Conclusion
This compound is a synthetic compound that has a range of potential applications in the fields of medicine, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, antitumor, antioxidant, and neuroprotective activities, among others. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further research is needed to fully understand the potential therapeutic applications of this compound and its mechanism of action.
Eigenschaften
IUPAC Name |
methyl 2-[(2-cyclohexylacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-20-16(19)13-9-5-6-10-14(13)17-15(18)11-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVZRQSDBLOFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



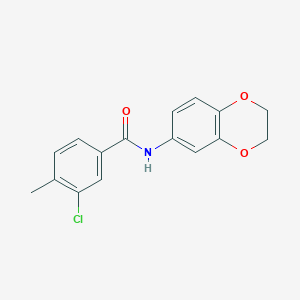
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenylacetamide](/img/structure/B3461169.png)

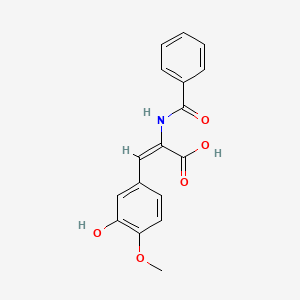
![2-(2,5-dimethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B3461182.png)
![3,5-dimethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B3461191.png)
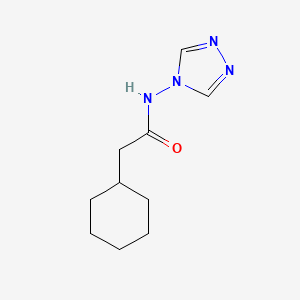
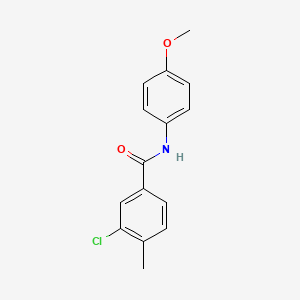
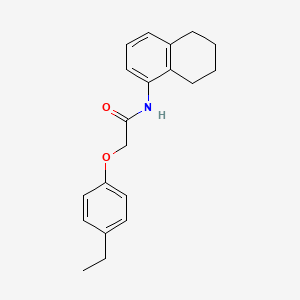
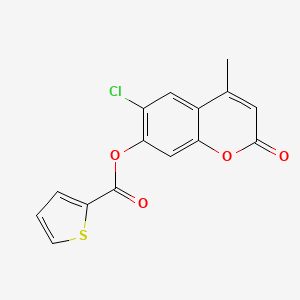
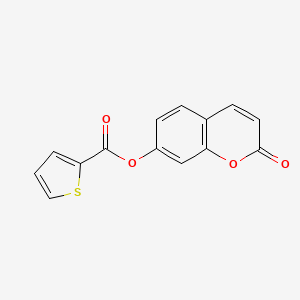
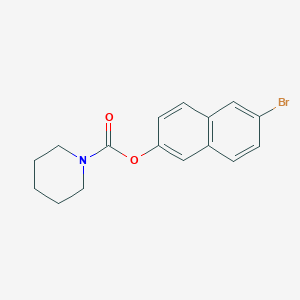
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}methanesulfonamide](/img/structure/B3461258.png)
![5-[(2-fluorobenzyl)thio]-1-(3-methoxyphenyl)-1H-tetrazole](/img/structure/B3461266.png)